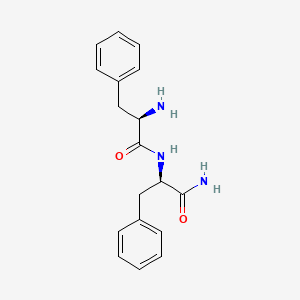

(D)-Phe-(D)-Phe-NH2

描述

Structure

3D Structure

属性

分子式 |

C18H21N3O2 |

|---|---|

分子量 |

311.4 g/mol |

IUPAC 名称 |

(2R)-2-amino-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C18H21N3O2/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23)/t15-,16-/m1/s1 |

InChI 键 |

XXPXQEQOAZMUDD-HZPDHXFCSA-N |

手性 SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |

产品来源 |

United States |

Synthetic Methodologies for D Phe D Phe Nh2 and Its Designed Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone method for producing peptides like (D)-Phe-(D)-Phe-NH2 due to its efficiency and amenability to automation. luxembourg-bio.comcreative-peptides.com The synthesis of a C-terminal peptide amide specifically necessitates the use of a specialized solid support, such as the Rink Amide resin. chempep.comappliedpolytech.comsunresinlifesciences.comchemimpex.comuci.edu This resin contains an acid-labile linker that, upon final cleavage, yields the desired amide functionality. chempep.comsunresinlifesciences.com

The synthesis follows a stepwise cycle using the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy. creative-peptides.comnih.gov The process begins with the deprotection of the Fmoc group from the Rink Amide resin to expose a free amine. The first D-phenylalanine residue, protected at its N-terminus with an Fmoc group (Fmoc-D-Phe-OH), is then activated and coupled to the resin. This cycle of deprotection and coupling is repeated for the second D-phenylalanine residue. Upon completion of the dipeptide assembly, the resin is treated with a strong acid, typically a solution containing 95% trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove any remaining side-chain protecting groups, yielding the final this compound product. chempep.comsunresinlifesciences.com

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | Removal of the Fmoc group from the resin-bound amino acid/peptide. | 20% Piperidine in DMF | Exposes the N-terminal amine for the next coupling reaction. creative-peptides.com |

| 2. Washing | Rinsing the resin to remove excess reagents and byproducts. | DMF (Dimethylformamide) | Ensures a clean reaction environment for the coupling step. |

| 3. Coupling | Addition of the next Fmoc-protected amino acid to the growing peptide chain. | Fmoc-D-Phe-OH, Activator (e.g., HBTU), Base (e.g., DIPEA) | Forms the new peptide bond. creative-peptides.com |

| 4. Washing | Rinsing the resin to remove unreacted amino acid and coupling reagents. | DMF | Prepares the resin for the next deprotection cycle. |

| 5. Final Cleavage | Cleavage of the completed peptide from the resin and removal of all protecting groups. | 95% TFA with scavengers | Releases the final unprotected peptide amide. sunresinlifesciences.com |

Chemoenzymatic Synthesis Approaches for D-Amino Acid-Containing Dipeptides

As an alternative to purely chemical methods, chemoenzymatic synthesis provides a powerful and stereoselective route to D-amino acid-containing dipeptides. nih.govresearchgate.net These methods leverage the specificity of enzymes to form peptide bonds, often in a one-pot procedure that avoids the multiple protection and deprotection steps required in traditional chemical synthesis. nih.govasm.org

One notable approach involves using the adenylation (A) domains of nonribosomal peptide synthetases (NRPSs). nih.govasm.orgacs.orgembopress.org These enzymes activate specific amino acids by converting them to aminoacyl-AMP. embopress.org This activated intermediate can then react with a nucleophile, such as another amino acid, to form a dipeptide. nih.gov Researchers have successfully synthesized over 40 different D-amino acid-containing dipeptides, including L-D, D-L, and D-D configurations, by employing just two adenylation domains: TycA-A from tyrocidine synthetase and BacB2-A from bacitracin synthetase. asm.orgnih.gov This chemoenzymatic system has been shown to produce (D)-Phe-(D)-Phe. asm.org This strategy highlights the potential for using enzymes to access a wide variety of dipeptides that are challenging to create through conventional chemistry. asm.orgnih.gov

| Enzymatic System | Mechanism | Key Features | Example Products |

|---|---|---|---|

| NRPS Adenylation Domains (e.g., TycA-A) | Enzymatic activation of the first amino acid to aminoacyl-AMP, followed by chemical nucleophilic attack by the second amino acid. nih.gov | Enables synthesis of LD, DL, and DD dipeptides; one-pot reaction. asm.orgnih.gov | (D)-Phe-(D)-Phe, (L)-Phe-(D)-Phe, (D)-Phe-(L)-Phe |

| Proteases (e.g., α-chymotrypsin) | Catalyzes the reverse reaction of hydrolysis (aminolysis) to form a peptide bond. researchgate.net | Kinetically or thermodynamically controlled synthesis. researchgate.net | Various D-amino acid-containing dipeptides. |

| D-Amino Acid Dehydrogenase (DAADH) | Reductive amination of α-keto acids to produce D-amino acids, which can be used in subsequent peptide synthesis. mdpi.com | Highly stereoselective production of D-amino acid building blocks. mdpi.com | D-phenylalanine and other D-amino acids. |

Chemical Derivatization Strategies for Modulating this compound Properties

Chemical derivatization of the this compound scaffold is a key strategy for fine-tuning its physicochemical and biological properties. Modifications can be targeted to the N-terminus, the stereochemistry of the backbone, or the aromatic side chains.

N-Terminal Modifications (e.g., amidation, acetylation, aromatic group conjugation)

Modifying the N-terminus of the dipeptide can significantly alter its characteristics. N-terminal acetylation, for instance, involves adding an acetyl group (-COCH3) to the terminal amino group. This modification neutralizes the positive charge typically present at the N-terminus, which can make the peptide more closely mimic its structure within a native protein. sigmaaldrich.comjpt.comlifetein.com This change can also enhance the peptide's stability by protecting it from degradation by exopeptidases. jpt.comlifetein.comcreative-proteomics.com Other acylations or the conjugation of different aromatic groups can be employed to modulate properties such as hydrophobicity and binding interactions.

| Modification | Description | Primary Effect on Peptide |

|---|---|---|

| Acetylation | Addition of an acetyl group (CH3CO-) to the N-terminal amine. | Removes positive charge; can increase stability against enzymatic degradation. sigmaaldrich.comjpt.comwikipedia.org |

| Amidation | Conversion of the C-terminal carboxylic acid to an amide (-CONH2). | Removes negative charge; can increase stability and mimic native proteins. sigmaaldrich.comlifetein.com |

| Aromatic Group Conjugation (e.g., Benzoylation) | Attachment of an aromatic moiety (e.g., a benzoyl group) to the N-terminus. | Increases hydrophobicity and potential for aromatic interactions. |

Stereochemical Alterations (e.g., L-D and D-L heterochiral analogues)

The stereochemistry of the peptide backbone is a critical determinant of its three-dimensional structure and function. While the parent compound is a D-D homochiral dipeptide, analogues with L-D or D-L heterochiral configurations can be synthesized to explore conformational space. nih.gov The synthesis of these diastereomers can be achieved using the same chemoenzymatic systems that produce D-D dipeptides, as adenylation domains can often accept both L- and D-amino acids as substrates. asm.orgnih.gov Altering the chirality at one of the positions can lead to significant changes in the peptide's backbone conformation, side-chain orientation, and its ability to self-assemble or interact with other chiral molecules. nih.govnih.gov

| Stereoisomer | Configuration | Description |

|---|---|---|

| This compound | D-D | Homochiral dipeptide with both residues in the D-configuration. |

| (L)-Phe-(D)-Phe-NH2 | L-D | Heterochiral dipeptide with the N-terminal residue in the L-configuration. |

| (D)-Phe-(L)-Phe-NH2 | D-L | Heterochiral dipeptide with the C-terminal residue in the L-configuration. |

| (L)-Phe-(L)-Phe-NH2 | L-L | Homochiral dipeptide with both residues in the natural L-configuration. |

| Halogenated Analogue Example | Modification | Potential Impact |

|---|---|---|

| 4-Fluoro-Phenylalanine | Substitution of hydrogen with fluorine at the para-position. | Alters electronic properties and hydrophobicity. nih.gov |

| 4-Iodo-Phenylalanine | Substitution of hydrogen with iodine at the para-position. | Increases steric bulk and can promote self-assembly and thermal stability. acs.org |

| Pentafluoro-Phenylalanine | Substitution of all five aromatic hydrogens with fluorine. | Significantly increases hydrophobicity and alters π-π stacking interactions. nih.gov |

Molecular Structure and Conformational Analysis of D Phe D Phe Nh2 Systems

Experimental Structural Elucidation Techniques

Various spectroscopic and crystallographic methods are employed to determine the precise three-dimensional arrangement of atoms within (D)-Phe-(D)-Phe-NH2 and to understand its flexibility and preferred orientations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For dipeptides, NMR can provide information about dihedral angles (φ, ψ), proton-proton distances (via Nuclear Overhauser Effect - NOE), and the local environment of atoms. Studies on tripeptides containing the D-Phe-D-Phe sequence, such as L-His-D-Phe-D-Phe-NH2, have provided characteristic NMR data for the D-Phe-D-Phe segment rsc.orgrsc.org. These studies typically report chemical shifts for alpha-carbons, aromatic protons, and methylene (B1212753) protons, which are sensitive to the local conformation and electronic environment. For example, 1H NMR spectra of such systems show signals for the aromatic rings, the alpha-proton (CH), and the beta-protons (CH2), along with the terminal amide protons rsc.orgrsc.org. The 13C NMR spectra reveal distinct signals for the carbonyl carbons, alpha-carbons, and aromatic carbons, providing further structural constraints rsc.orgrsc.org. While direct NMR studies on the isolated this compound dipeptide are not extensively detailed in the provided search results, the data from related tripeptides offers valuable insights into the expected spectral features and conformational information obtainable in solution.

Infrared and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy provide information about the functional groups and vibrational modes of a molecule, serving as a molecular fingerprint. These techniques are sensitive to changes in conformation and hydrogen bonding. For this compound, key vibrational bands would include those associated with the amide backbone (Amide I, Amide II, Amide III bands) and the phenyl side chains. The Amide I band, primarily arising from the C=O stretching vibration, is particularly sensitive to secondary structure and hydrogen bonding. For phenylalanine-containing peptides, Amide I bands have been observed around 1630 cm⁻¹ when associated with β-sheet-like structures nih.gov. Studies on phenylalanine-based dipeptides have identified characteristic IR bands for the NH2 scissoring vibration and NH bending vibrations, with shifts indicating involvement in hydrogen bonding nih.gov. The presence of hydrogen bonds, such as bifurcated interactions where the NH group interacts with both a carbonyl oxygen and an amide NH2 group, can be inferred from shifts in these vibrational frequencies mdpi.comnih.gov.

Analysis of Conformational Landscapes and Preferred Molecular Orientations

The conformational landscape of this compound describes the ensemble of stable and metastable three-dimensional structures it can adopt. This landscape is governed by the peptide backbone dihedral angles (φ, ψ), side-chain rotations, and intermolecular interactions, including hydrogen bonding.

Peptide Backbone Folding and Intramolecular Hydrogen Bonding Patterns

The peptide backbone of this compound consists of two peptide bonds, each with a defined φ and ψ angle. The D-configuration of phenylalanine residues influences the accessible conformational space compared to L-phenylalanine. Theoretical studies and experimental data on related dipeptides suggest that specific combinations of φ and ψ angles define preferred low-energy conformations units.itnih.govgithub.comacs.org. For dipeptides, intramolecular hydrogen bonding can occur between the N-terminal amide group and the C-terminal carbonyl oxygen, or between the peptide bond NH and carbonyl oxygen, forming small ring structures. For example, studies on D-phenylalanine conjugates have indicated the formation of two 10-membered rings, characteristic of β-turns, stabilized by intramolecular hydrogen bonds mdpi.com. In some instances, the NH group can participate in bifurcated hydrogen bonds, interacting with both the carbonyl oxygen and the terminal amide NH2 group nih.gov. The phenyl side chains can also engage in π-π stacking or hydrophobic interactions, further influencing the preferred molecular orientations and self-assembly behavior of the dipeptide mdpi.comnih.gov. The precise folding and hydrogen bonding patterns are critical determinants of how this compound interacts with other molecules or self-assembles into larger structures.

Compound List:

this compound

L-His-D-Phe-D-Phe-NH2

D-phenylalanine

L-phenylalanine

Phenylalanine

Alanine

L-Val

D-Val

L-Leu

D-Leu

Norvaline

PhgPhg (likely Phenylglycyl-Phenylglycine)

Ac-Ala-NH2 (N-acetylalanine amide)

Ac-Ser-NH2 (N-acetylserine amide)

N-formyl-L-serine-L-alanine-NH2

Kyotorphin [l-Tyr1–d-Arg2] analogue (d-KTP)

Smoc-Ala, Smoc-Phe, Smoc-Arg

Phenylalanine Side Chain Rotameric States and Aromatic Ring Spatial Disposition

The phenylalanine side chain possesses two rotatable bonds (χ1 and χ2), leading to various rotameric states that describe the preferred spatial orientations of the phenyl ring nih.gov. These rotameric states are influenced by the local conformational environment of the peptide backbone, including the φ and ψ angles cdnsciencepub.comacs.org. Studies on phenylalanine-containing peptides indicate that the side chain's orientation can impact intermolecular interactions, such as π-π stacking, which are critical for self-assembly and the formation of higher-order structures nii.ac.jpmdpi.com.

In dipeptides, the aromatic ring of phenylalanine can adopt different spatial dispositions relative to the peptide backbone. For instance, computational studies on N-formyl-L-phenylalanine-amide (a related model system) revealed that the side chain's orientation is correlated with specific backbone conformations, such as β-turns and extended structures cdnsciencepub.com. The phenyl ring's spatial disposition is also influenced by steric factors and potential intramolecular interactions, such as CH-π interactions researchgate.netmdpi.com. While specific rotameric state populations for this compound are not extensively detailed in the provided literature, general trends for phenylalanine suggest that rotamers are influenced by the local peptide conformation and environmental factors nih.govnih.gov.

Impact of D-Chirality on Molecular Conformation and Stereoisomeric Comparisons

The incorporation of D-amino acids, such as in this compound, fundamentally alters the conformational landscape compared to their L-enantiomers or mixed stereoisomers. D-chirality influences the backbone dihedral angles (φ, ψ), leading to different preferred secondary structure propensities. For example, while L-amino acid peptides often favor right-handed helices, D-amino acid peptides tend to form left-handed helices aip.org.

Stereoisomeric comparisons between D-D, L-L, and D-L dipeptides of phenylalanine reveal distinct conformational behaviors and self-assembly patterns nii.ac.jpmdpi.comnih.govresearchgate.net. Studies on Phe-Phe dipeptides have shown that heterochirality (e.g., D-Phe-L-Phe) can lead to different self-assembly outcomes, such as hydrogelation or crystallization, compared to homochiral counterparts (e.g., L-Phe-L-Phe or D-Phe-D-Phe) nii.ac.jpmdpi.comunits.it. The D-chirality can introduce specific steric interactions and alter the balance of hydrophobic and hydrophilic contacts, thereby guiding the formation of distinct supramolecular structures nii.ac.jpnih.gov.

For instance, D-Phe-D-Phe has been observed to form stable, thermoreversible hydrogels composed of homogeneous nanofibrils, a behavior that differs from L-Phe-L-Phe, which may form heterogeneous microtubes mdpi.com. This difference is attributed to the stereoconfiguration dictating the handedness of the screw-sense, which in turn influences intramolecular hydrophobic contact areas between phenylalanine side chains mdpi.com. Furthermore, the presence of D-amino acids can impact the stability of secondary structures like β-turns and β-sheets, potentially disrupting or altering them compared to their L-enantiomeric counterparts nih.govfrontiersin.org.

Table 1: Comparative Conformational Propensities of Phenylalanine Dipeptides

| Dipeptide Stereoisomer | Backbone Conformation Influence | Side Chain Interaction/Disposition | Self-Assembly Behavior (General) | Primary Reference |

| This compound | Favors left-handed helices (general D-amino acid trend) aip.org | Aromatic ring interactions (π-π stacking) nii.ac.jpmdpi.com | Forms stable hydrogels with homogeneous nanofibrils mdpi.com | nii.ac.jpmdpi.com |

| (L)-Phe-(L)-Phe | Favors right-handed helices (general L-amino acid trend) aip.org | Aromatic ring interactions (π-π stacking) nii.ac.jpmdpi.com | Forms heterogeneous microtubes mdpi.com, can form crystals nii.ac.jpunits.it | nii.ac.jpmdpi.com |

| (D)-Phe-(L)-Phe | Influenced by heterochirality, can lead to altered secondary structures nih.govfrontiersin.org | Heterochirality can promote amphipathic conformations, potentially leading to interdigitation nih.govresearchgate.net | Can form hydrogels, distinct from homochiral counterparts nii.ac.jpmdpi.comnih.govresearchgate.netunits.it | nii.ac.jpmdpi.comnih.govresearchgate.netunits.it |

Note: This table summarizes general trends observed for phenylalanine dipeptides based on the provided literature. Specific data for this compound may be inferred from studies on similar D-dipeptides.

Compound List:

this compound

L-Phe-L-Phe

D-Phe-L-Phe

N-formyl-L-phenylalanine-amide (model system)

Ac-Ala-NH2 (model system)

Ac-Ser-NH2 (model system)

Tyr-D-Tic-Phe-Phe-NH2 (D-TIPP-NH2)

Fmoc-dipeptides

Dipeptide hydrazides

Self Assembly Mechanisms and Supramolecular Architectures of D Phe D Phe Nh2

Fundamental Pathways of Molecular Self-Assembly

The spontaneous organization of (D)-Phe-(D)-Phe-NH2 molecules into well-defined architectures is governed by fundamental thermodynamic and kinetic principles. The process is initiated by the interplay of intermolecular forces that guide the molecules to arrange themselves into energetically favorable, ordered states.

The self-assembly of dipeptides like this compound typically follows a nucleation-dependent growth mechanism. The process begins with the formation of small, unstable molecular aggregates or nuclei in a supersaturated solution. This nucleation phase is a critical, energy-intensive step. Once a stable nucleus is formed, it acts as a seed or template for the subsequent, more rapid growth phase. nih.gov During this phase, additional monomers from the solution sequentially add to the nucleus, leading to the elongation and propagation of the supramolecular structure. For instance, the formation of nanotubes has been observed to originate from a growth seed, with structures growing radially outwards. nih.gov This process continues until a thermodynamic equilibrium is reached, dictated by factors such as monomer concentration and temperature.

The concentration of the this compound peptide in solution is a critical parameter that dictates the type and morphology of the resulting nanostructure. At low concentrations, the dipeptide may exist as soluble monomers or small oligomers. As the concentration increases past a critical threshold, self-assembly is initiated. Different concentration regimes can favor distinct assembly pathways, leading to a variety of architectures. For example, high concentrations of Phe-Phe peptides, on the order of 30 mM, are often required to form the extensive fibrillar networks necessary for hydrogelation. nih.govmdpi.com Conversely, the dilution of a highly concentrated dipeptide solution can trigger the formation of nanovesicles instead of nanotubes. nih.govmdpi.com This demonstrates that the kinetics of assembly and the final morphology are tightly linked to the concentration of the building blocks.

| Concentration Range | Primary Resulting Architecture | Governing Interactions |

|---|---|---|

| Low (e.g., upon high dilution) | Nanovesicles, Spherical Assemblies | Inter-bilayer interactions, curvature strain |

| Intermediate | Nanotubes, Nanofibrils | π-π stacking, Hydrogen bonding |

| High (e.g., >30 mM) | Hydrogel (Nanofibrillar Network) | Extensive fibril entanglement, solvent trapping |

Formation of Defined Nanostructured Architectures

By carefully controlling experimental conditions such as solvent, pH, and peptide concentration, this compound can be guided to assemble into a remarkable variety of well-defined nanostructures. The specific D-D chiral configuration imparts significant stability to these assemblies. researchgate.net

This compound and its close analogs readily self-assemble into hollow nanostructures such as vesicles and nanotubes. Studies have shown that the amidated NH2-Phe–Phe-NH2, which possesses a net positive charge, forms highly-ordered tubular structures. researchgate.net The use of the D-enantiomer is particularly advantageous as it results in the production of nanotubes that are stable against enzymatic degradation. researchgate.net

The choice of solvent is a key determinant of the final morphology. For instance, Phe-Phe derivatives have been shown to self-assemble into nanotubes when water is used as the solvent, whereas vesicle-like structures are favored in solvents like tetrahydrofuran (B95107) (THF). nih.gov Furthermore, nanovesicles can also be formed from the Phe-Phe dipeptide upon significant dilution in water. nih.govmdpi.com This transition highlights the delicate balance of forces that can be tuned to switch between different nanomorphologies.

The formation of vesicles is understood to proceed through the intermediate assembly of planar β-sheet bilayers. These peptide bilayers, driven by hydrophobic and π-π stacking interactions, can subsequently fold onto themselves to minimize exposure of their hydrophobic edges to the aqueous environment, resulting in the formation of closed vesicles. nih.gov While complex vesicle morphologies such as toroids, ellipsoids, or discoids have not been specifically detailed for this compound, the inherent versatility of the Phe-Phe motif suggests such structures may be accessible under specific assembly conditions. nih.gov For related heterochiral dipeptides, modifications such as iodination have been shown to alter the supramolecular packing, leading to the formation of amphipathic layers instead of nanotubes. acs.org

At sufficiently high concentrations, this compound molecules can assemble into elongated nanofibrils. These fibrils, which can be microns in length but only nanometers in diameter, represent a higher-order assembly of the peptide monomers. acs.org The fibrils are stabilized by extensive intermolecular hydrogen bonding and aromatic stacking. As these nanofibrils grow and elongate, they can physically entangle and cross-link, forming a three-dimensional network that immobilizes large amounts of water, resulting in the formation of a supramolecular hydrogel. nih.govacs.org The Phe-Phe motif is recognized as a powerful building block for driving this type of hydrogelation. nih.gov Studies on heterochiral D-Phe-L-Phe have shown the formation of homogeneous nanofibrils that yield stable, transparent hydrogels. acs.org The use of D-amino acids generally enhances the stability of such hydrogels in biological environments.

Hierarchical Organization and Mesoscale Ordering of this compound

The self-assembly of dipeptides into complex, ordered structures is a cornerstone of supramolecular chemistry, with the diphenylalanine motif being a particularly well-studied example. The specific stereochemistry and terminal modifications of the dipeptide, such as in this compound, play a crucial role in dictating the hierarchical organization and mesoscale ordering of the resulting supramolecular architectures. While specific detailed research on the C-terminally amidated D-diphenylalanine is less prevalent than for its L-enantiomer or heterochiral counterparts, the fundamental principles of self-assembly allow for a comprehensive understanding of its expected behavior.

The hierarchical organization of this compound begins at the molecular level, where individual dipeptide molecules arrange into primary nanostructures. This initial self-assembly is driven by a combination of non-covalent interactions, primarily hydrogen bonding between the peptide backbones and π-π stacking of the aromatic phenyl rings. The amide group at the C-terminus introduces an additional hydrogen bond donor, potentially strengthening the intermolecular interactions and influencing the packing arrangement compared to the carboxylate form.

These primary nanostructures, which can include nanotubes, nanofibers, and nanosheets, subsequently act as building blocks for larger, more complex mesoscale architectures. The ordering of these primary structures into larger assemblies is a process of hierarchical self-organization. For instance, nanofibers can laterally associate to form thicker bundles or ribbons, while nanosheets can stack to form layered structures. Under certain conditions, these elements can organize into even more intricate three-dimensional superstructures, such as spherulites or dendritic formations.

The final mesoscale morphology is highly sensitive to the experimental conditions under which self-assembly occurs. Factors such as solvent polarity, pH, temperature, and peptide concentration can significantly influence the thermodynamics and kinetics of the assembly process, leading to a diversity of observable structures. For example, a change in solvent can alter the hydrophobic interactions, favoring one type of primary nanostructure over another, which in turn dictates the subsequent hierarchical organization.

The chirality of the constituent amino acids is a critical determinant of the long-range order and morphology of the assembled structures. In the case of the homochiral this compound, the resulting supramolecular structures are expected to exhibit a defined chirality, which can manifest as a helical twist in nanofibers or as chiral packing in crystalline arrays. This is in contrast to heterochiral dipeptides (e.g., D-Phe-L-Phe), where the different stereochemistry can lead to distinct packing arrangements and, consequently, different hierarchical assemblies. For instance, heterochirality has been shown to sometimes inhibit the formation of higher-order structures like microtubes, favoring the formation of more homogeneous nanofibrils instead. acs.org

The table below summarizes the expected influence of various factors on the hierarchical self-assembly of diphenylalanine-based peptides, which can be extrapolated to this compound.

| Factor | Influence on Hierarchical Organization | Potential Mesoscale Structures |

| Peptide Concentration | Higher concentrations can promote the formation of more complex, higher-order structures due to increased intermolecular interactions. | Nanofibers, bundles of nanofibers, hydrogels. |

| Solvent Polarity | Affects the strength of hydrophobic and π-π stacking interactions, influencing the initial nanostructure formation. | Nanotubes, nanosheets, spherulites. |

| pH | Can alter the charge state of terminal groups (if not capped), affecting electrostatic interactions and hydrogen bonding patterns. | Fibrils, amorphous aggregates. |

| Temperature | Influences the kinetics and thermodynamics of self-assembly, with higher temperatures potentially disrupting weaker non-covalent bonds. | Reversible formation of various nanostructures. |

| Chirality | Homochirality (D-D) is expected to lead to distinct chiral superstructures compared to heterochiral (D-L) or racemic mixtures. | Helical nanofibers, chiral crystals. |

Detailed research findings on the precise mesoscale ordering of this compound are limited in publicly available literature. However, based on the extensive studies of analogous diphenylalanine peptides, it is anticipated that this dipeptide amide would form well-defined, hierarchical structures. The specific morphologies would be a result of the intricate balance of intermolecular forces, governed by the principles of molecular self-assembly and influenced by the surrounding environment. Further empirical studies are necessary to fully elucidate the rich variety of supramolecular architectures that can be formed by this compound.

Non Covalent Interactions Driving D Phe D Phe Nh2 Self Assembly

Aromatic π-π Stacking Interactions and Their Contribution

The presence of two phenyl rings in the (D)-Phe-(D)-Phe-NH2 molecule is a primary driver for its self-assembly. These aromatic moieties engage in π-π stacking interactions, a non-covalent force arising from the electrostatic interaction between the quadrupole moments of the aromatic rings. researchgate.netnih.gov In the context of diphenylalanine self-assembly, these interactions are crucial for the initial recognition and subsequent ordered arrangement of the peptide monomers. researchgate.net

| Interaction Aspect | Description | Significance in Self-Assembly |

|---|---|---|

| Driving Force | Interaction between the electron clouds of the two phenyl rings on each dipeptide molecule. | Initiates molecular recognition and provides directional specificity to the assembly. |

| Common Geometries | Parallel-displaced, T-shaped (edge-to-face), and sandwich configurations. | Determines the packing density and overall morphology of the resulting nanostructures. |

| Energetic Contribution | Contributes significantly to the enthalpic driving force for aggregation. | Enhances the thermal and chemical stability of the assembled structures. nih.gov |

| Influencing Factors | Solvent polarity, presence of other aromatic molecules, and steric constraints from the peptide backbone. | Modulates the strength and preferred geometry of the stacking interactions. |

Hydrophobic Interactions in Aqueous Environments

The aggregation of the phenyl rings in an aqueous environment reduces the disruptive effect of these nonpolar groups on the hydrogen-bonding network of water. researchgate.net Consequently, the hydrophobic interactions act in concert with π-π stacking to sequester the aromatic side chains in the core of the assembling structure, away from the aqueous phase. The magnitude of the hydrophobic effect is influenced by factors such as temperature and the presence of salts or organic co-solvents. Studies on related self-assembling peptides have shown that increasing the hydrophobicity of the sequence can accelerate the rate of fibrillization and enhance the thermodynamic stability of the resulting aggregates. researchgate.net

| Feature | Description | Impact on Assembly Process |

|---|---|---|

| Thermodynamic Driver | Primarily an entropic effect arising from the reorganization of water molecules around the nonpolar phenyl groups. | Provides a strong thermodynamic impetus for the aggregation of peptide monomers in aqueous media. |

| Structural Consequence | Sequestration of the hydrophobic phenyl side chains into the core of the supramolecular structure. | Leads to the formation of a hydrophobic core and a more hydrophilic exterior, influencing the solubility and biocompatibility of the assemblies. |

| Environmental Sensitivity | The strength of hydrophobic interactions is dependent on temperature, pH, and the composition of the aqueous medium. | Allows for potential environmental control over the self-assembly and disassembly processes. |

Hydrogen Bonding Networks within Assemblies

Hydrogen bonds are crucial for defining the specific, ordered secondary structures within the self-assembled aggregates of this compound. These interactions occur between the amide groups of the peptide backbone (N-H as donor and C=O as acceptor). The presence of the C-terminal amide group (-NH2) in this compound provides additional hydrogen bond donors, potentially leading to more extensive and complex hydrogen-bonding networks compared to its carboxylated counterpart. ubc.ca

Electrostatic Interactions and Ionic Effects

While this compound is a neutral molecule under physiological pH, electrostatic interactions can still play a significant role in modulating its self-assembly. The peptide backbone possesses partial charges, and dipole-dipole interactions can influence the alignment of molecules within an assembly. The terminal amino group (N-terminus) can become protonated (NH3+) at acidic pH, introducing a positive charge.

Collective Contributions of Weak Forces to Supramolecular Stability

This cooperativity means that the total stability of the assembly is greater than the sum of the individual interactions. The precise balance between these forces determines the final structure, such as nanotubes, nanofibers, or vesicles. mdpi.com For instance, a subtle change in the chemical structure, such as the D-chirality or the C-terminal amidation, can alter this balance and lead to different self-assembled morphologies compared to the L-Phe-L-Phe-COOH counterpart. The remarkable thermal and chemical stability observed in diphenylalanine-based nanostructures is a direct consequence of this network of cooperative, non-covalent interactions. nih.gov

| Interaction Type | Primary Role | Interplay with Other Forces |

|---|---|---|

| π-π Stacking | Directional ordering and initial recognition. | Works in concert with hydrophobic forces to drive aggregation of aromatic cores. |

| Hydrophobic Effect | Thermodynamic driving force in aqueous media. | Creates the environment for π-π stacking and hydrogen bonding to become more favorable. |

| Hydrogen Bonding | Structural organization and rigidity (e.g., β-sheet formation). | Provides specificity and order to the structures initiated by hydrophobic and aromatic interactions. |

| Electrostatic Forces | Modulation of assembly kinetics and morphology. | Can be tuned by pH and ionic strength to control the long-range order and inter-assembly interactions. |

Modulation of D Phe D Phe Nh2 Self Assembly and Nanostructure Properties

Influence of Environmental Factors

Environmental conditions are a key determinant in the self-assembly process of diphenylalanine-based peptides. Variations in peptide concentration, the nature of the solvent, pH, ionic strength, and temperature can significantly alter the intermolecular forces, thereby controlling the formation, morphology, and stability of the resulting nanostructures.

The concentration of the peptide and the composition of the solvent system are fundamental parameters that dictate the aggregation behavior of diphenylalanine derivatives. The choice of organic solvent and the use of co-solvents can tune the polarity of the medium, directly influencing peptide-peptide and peptide-solvent interactions.

For instance, studies on similar N- and C-termini blocked diphenylalanine peptides show that dissolving the peptide in a polar organic solvent and introducing a co-solvent can lead to a variety of self-assembled microstructures. The final peptide concentration and the chemical nature of the solvent/co-solvent mixture are critical. In polar organic mixtures, such as DMF/MeOH, concentrated solutions of diphenylalanine amphiphiles tend to form well-defined microfibers. However, decreasing the polarity of the environment, for example by using an HFIP/MeOH mixture, can shift the assembly from microfibers to microplates.

The introduction of even trace amounts of a solvent can be a predominant factor in tuning the self-assembly process. These trace solvents can mediate the formation of solvent-bridged hydrogen bonds, which are crucial interactions in directing the formation of fibrous structures. Molecular dynamics simulations on diphenylalanine (FF) have shown a strong self-assembling propensity in water, which is significantly hindered in organic solvents like methanol (B129727) due to the lack of strong attractive interactions between peptide molecules in the latter. researchgate.netnih.gov This highlights the critical role of the solvent in mediating the non-covalent interactions that drive the assembly.

| Solvent/Co-solvent System | Peptide Concentration | Resulting Nanostructure |

|---|---|---|

| DMF/MeOH | High (>4 mg/mL) | Microfibers |

| HFIP/MeOH | High (>4 mg/mL) | Microplates |

| Water | Varies | High propensity for self-assembly (e.g., nanotubes, fibers) |

| Methanol | Varies | Weak self-assembly propensity |

The ionization state of a peptide's terminal groups is highly dependent on the pH of the solution, which in turn affects the electrostatic interactions that can either promote or hinder self-assembly. For peptides with ionizable groups, pH changes can trigger the formation of specific nanostructures. For example, heterochiral stereoisomers of Val-Phe-Phe form nanotapes upon a pH change from alkaline (pH > 11.5) to neutral (pH 7.4). nih.gov

In the case of L-phenylalanine, the self-assembled morphology is directly influenced by the ionization state. nih.govrsc.org In its zwitterionic state (around neutral pH), fibrillar structures dominate. However, at low pH (cationic state) or high pH (anionic state), the morphology shifts to flakes, suggesting that intermolecular electrostatic repulsion can hinder fibril formation. nih.govrsc.org

Ionic strength also plays a significant role by modulating electrostatic interactions. The addition of salts, such as KCl, can influence the hierarchical assembly of peptide amphiphiles. In aqueous solutions containing a polar organic solvent like DMSO, the presence of salt ions affects the balance between peptide-peptide and peptide-solvent interactions, which can impact the formation of branched, fiber-like structures. Generally, for charged peptides, increasing ionic strength can screen repulsive charges, thereby facilitating self-assembly. ntu.edu.sgnih.gov

Temperature is a critical thermodynamic parameter that can control both the kinetics and thermodynamics of self-assembly. For many diphenylalanine-based systems, the assembly process is thermoreversible. Studies on diphenylalanine (FF) have demonstrated that it can be dissolved in various solvents at elevated temperatures (e.g., 90°C), and upon cooling, it self-assembles into structures like microtubes, nanowires, or organogels. nih.govnih.gov

This process is often reversible; the formed nanostructures can be disassembled by reheating the solution. nih.gov For example, an organogel formed in isopropanol (B130326) at room temperature can revert to a clear solution upon heating to 90°C and regenerate upon cooling. nih.gov This temperature-induced assembly and disassembly is attributed to changes in the dissociation equilibrium of the peptide's terminal groups and the strength of electronic and aromatic interactions between the molecules. nih.govnih.gov The stability of the resulting hydrogels can also be temperature-dependent, with some heterochiral dipeptides forming hydrogels that recover after melting, while their homochiral counterparts may not. acs.org

| Solvent | Condition | Observed Phenomenon |

|---|---|---|

| Polar Solvents (e.g., HFIP-water) | Cooling from 90°C to 25°C | Self-assembly into nanowires/microtubes |

| Heating to 90°C | Disassembly of nanostructures | |

| Isopropanol | Cooling from 90°C to 25°C | Formation of a stable organogel |

| Reheating to 90°C | Gel-to-sol transition (clear solution) |

Impact of Stereochemical Configuration on Assembly Pathways and Morphology

Chirality is a fundamental property in molecular self-assembly, propagating from the molecular level to the macroscopic scale of the final nanostructure. The specific stereochemical configuration of the constituent amino acids in a dipeptide like (D)-Phe-(D)-Phe-NH2 profoundly influences its assembly pathway and the resulting morphology.

The stereochemistry of the dipeptide building block is a powerful tool for controlling hierarchical assembly. While enantiomeric pairs (D-D and L-L) often form mirror-image structures, heterochiral dipeptides (D-L or L-D) can follow entirely different assembly pathways, leading to distinct morphologies and properties.

A comparison between homochiral L-Phe-L-Phe and heterochiral D-Phe-L-Phe reveals significant differences. Although both can self-organize into nanotubes, the heterochiral configuration leads to subtle changes in the positioning of the aromatic side chains. acs.org This results in weaker intermolecular interactions between the nanotubes formed by the D-L isomer. Consequently, D-Phe-L-Phe tends to self-organize into homogeneous nanofibrils with a smaller diameter, yielding a transparent, thermoreversible hydrogel. In contrast, the homochiral L-Phe-L-Phe often undergoes uncontrolled hierarchical assembly into larger, heterogeneous microtubes. acs.org The chirality of the N-terminal residue typically dictates the helical arrangement's direction along the tube axis. acs.org

Furthermore, the introduction of a D-amino acid can inhibit the typical fibrillar assembly of L-amino acid sequences, leading to the formation of different structures, such as sheet-like aggregates. researchgate.net This demonstrates that heterochirality can be a successful strategy to control and limit the uncontrolled growth of hierarchical assemblies. acs.org

The chirality of the constituent molecules is transferred and often amplified during the self-assembly process, resulting in supramolecular chirality. This is manifested as the helical twisting of nanofibers, nanotubes, or ribbons. The handedness of these twists is determined by the stereochemistry of the peptide. For instance, L-amino acid-based peptides typically form right-handed helices, while D-amino acid peptides form left-handed ones.

This supramolecular chirality can be influenced by environmental factors. For example, in certain phenylalanine derivatives, the solvent composition can induce an inversion of the helical handedness of the assembled nanofibers. researchgate.net The addition of metal ions can also be used to control the supramolecular chirality of L-phenylalanine-based hydrogels, effectively regulating the degree of twisting and the diameter of the chiral nanostructures through a combination of hydrogen bonding and metal ion coordination. nih.gov The resulting supramolecular chirality is a critical feature that can influence the material's interaction with biological systems and its optical properties. semanticscholar.org

Control through Chemical Derivatization

The self-assembly of this compound and related dipeptides into ordered nanostructures is a process governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. A powerful strategy to modulate and control this process involves the chemical derivatization of the peptide backbone. By strategically modifying the N-terminus or the amino acid side chains, it is possible to finely tune the intermolecular forces that drive aggregation, thereby influencing the propensity for self-assembly and the morphology of the resulting nanostructures.

Effects of N-Terminal Protecting Groups on Assembly Propensity

The N-terminal amine group of a dipeptide is a key functional group involved in hydrogen bonding, which plays a crucial role in the formation of β-sheet-like structures that are often the basis of self-assembled nanomaterials. Capping or "protecting" this N-terminus with a chemical moiety can dramatically alter the self-assembly behavior. The choice of the protecting group can either enhance or inhibit aggregation depending on its chemical nature.

Aromatic protecting groups, in particular, have been extensively studied for their ability to promote self-assembly. unimore.itnih.gov These groups can introduce additional π-π stacking and hydrophobic interactions, which supplement the inherent interactions between the phenylalanine residues. unimore.it The fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used aromatic protecting groups in this context. rsc.orgmdpi.com Its large, planar aromatic system significantly enhances the propensity for self-assembly, often leading to the formation of robust hydrogels composed of entangled fibrillar networks. mdpi.comrsc.org The π-π stacking interactions provided by the fluorenyl rings contribute to the stability of the assembled structures. unimore.itrsc.org Other aromatic moieties such as naphthalene (B1677914) (Nap), carboxybenzyl (Cbz), and pyrene (B120774) (Pyr) have also been utilized to augment hydrogelation and introduce functionality. unimore.itnih.gov

In contrast to the assembly-promoting nature of large aromatic groups, smaller or more sterically hindered protecting groups can disrupt the ordered packing of the dipeptides. The tert-butyloxycarbonyl (Boc) group, for instance, is a non-aromatic and bulky protecting group. mdpi.com Its presence at the N-terminus can interfere with the hydrogen bonding network necessary for the formation of well-ordered fibrils, leading to the formation of different types of nanostructures, such as nanospheres or amorphous aggregates. mdpi.com This highlights the critical role of the protecting group's structure in directing the self-assembly pathway.

The following table summarizes the effects of various N-terminal protecting groups on the self-assembly of diphenylalanine-based peptides.

| Protecting Group | Chemical Nature | Effect on Self-Assembly | Resulting Nanostructures |

| Fluorenylmethoxycarbonyl (Fmoc) | Large, Aromatic | Promotes assembly and hydrogelation | Fibrils, Nanowires, Hydrogels |

| Naphthalene (Nap) | Aromatic | Enhances assembly | Fibrils, Hydrogels |

| Carboxybenzyl (Cbz) | Aromatic | Can promote assembly | Varies, including hydrogels |

| tert-Butyloxycarbonyl (Boc) | Aliphatic, Bulky | Can disrupt fibril formation | Nanospheres, Amorphous aggregates |

| Acetyl (Ac) | Small, Aliphatic | Can influence β-sheet configuration | Fibrils with altered morphology |

Side Chain Modifications and Their Influence on Intermolecular Interactions

The phenyl side chains of this compound are the primary drivers of self-assembly through π-π stacking and hydrophobic interactions. Modifying these side chains is a direct route to altering the intermolecular forces and, consequently, the resulting nanostructures. Even subtle changes to the chemical structure of the side chain can have a profound impact on the self-assembly process. researchgate.net

Halogenation of the phenyl ring is one such modification that has been systematically studied. Introducing halogen atoms (e.g., fluorine, chlorine, bromine, iodine) can modulate the electronic properties and hydrophobicity of the aromatic ring. acs.orgrsc.org For example, fluorination can alter the nature of amyloid self-assembly, affecting both the kinetics of fibril formation and the morphology of the aggregates. nih.gov Iodination has been shown to completely change the packing of dipeptides from water-channel-containing nanotubes to amphipathic layers, yet it can still promote self-assembly and enhance the stability of the resulting hydrogel. acs.org The position of the halogen on the phenyl ring (ortho, meta, or para) also influences the self-assembly potential and the viscoelastic properties of the resulting hydrogels. rsc.org

Replacing the phenylalanine residues with other natural or non-natural amino acids is another effective strategy. Substituting phenylalanine with a more hydrophobic amino acid can enhance the driving force for aggregation. Conversely, replacing it with a less hydrophobic or a charged amino acid can disrupt the assembly process. Studies on related amyloid peptides have shown that replacing phenylalanine with leucine, an aliphatic amino acid of similar size and hydrophobicity but lacking the aromatic ring, significantly alters the aggregation kinetics. nih.gov This underscores the specific role of π-stacking interactions in the self-assembly of aromatic dipeptides. The introduction of methyl groups onto the peptide backbone, as in α-methyl-L-phenylalanine, has also been shown to have a marked influence on the morphology of the supramolecular nanostructures and their ability to form hydrogels. researchgate.net

The table below details the influence of various side chain modifications on the self-assembly of diphenylalanine and related peptides.

| Modification Type | Specific Example | Influence on Intermolecular Interactions | Effect on Self-Assembly and Nanostructures |

| Halogenation | p-iodination of Phe | Alters packing from nanotubes to layered structures | Promotes self-assembly and enhances hydrogel stability |

| Halogenation | Fluorination of Phe | Modulates hydrophobicity and aromatic interactions | Affects aggregation kinetics and fibril morphology |

| Substitution | Replacement of Phe with Leucine | Eliminates π-π stacking, maintains hydrophobicity | Alters aggregation kinetics |

| Methylation | α-methyl-L-phenylalanine | Introduces steric hindrance, alters backbone conformation | Influences nanostructure morphology and hydrogelation ability |

Computational and Theoretical Investigations of D Phe D Phe Nh2 Systems

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the spontaneous organization of peptides into complex supramolecular structures. For diphenylalanine-based peptides, including (D)-Phe-(D)-Phe-NH2, MD simulations provide atomic-level insights into the self-assembly pathways that lead to the formation of nanostructures such as nanotubes, fibrils, and vesicles. These simulations model the interactions between peptide molecules and their surrounding environment (typically water) over time, governed by the principles of classical mechanics.

A key finding from MD simulations is the profound influence of monomer chirality on the resulting superstructure. Studies on diphenylalanine (FF) have shown that monomers composed of D-amino acids (D-FF) reliably self-assemble into left-handed helical nanotubes. nih.govnih.gov This process can be modeled using techniques like the "MD manipulator," a form of controlled MD simulation that applies external forces to guide the system from a linear chain of peptides toward a final, stable tubular structure. nih.govnih.gov The simulations are often initiated with a predefined number of peptide molecules, such as a linear chain of Poly(Phe-Phe)24, and the system's evolution is tracked over nanoseconds or longer. nih.gov

The parameters for these simulations are defined by a force field, such as AMBER99, which approximates the potential energy of the system. nih.gov By solving Newton's equations of motion for every atom, a trajectory is generated that reveals the dynamic process of assembly, including the formation of crucial intermolecular hydrogen bonds and π-π stacking interactions that stabilize the final nanostructure. The chirality of the assembled nanotubes can be quantitatively analyzed from the simulation data, often by calculating the mixed product of dipole moment vectors of the constituent peptides along the helix. nih.govnih.gov

| Initial Monomer Chirality | Resulting Nanotube Helicity | Simulation Methodology | Key Stabilizing Interactions |

|---|---|---|---|

| D-Phe-D-Phe | Left-handed (L) | Controlled MD ("MD Manipulator") | Hydrogen Bonding, π-π Stacking |

| L-Phe-L-Phe | Right-handed (D) | Controlled MD ("MD Manipulator") | Hydrogen Bonding, π-π Stacking |

Molecular Mechanics and Monte Carlo Simulations for Conformational Analysis

While MD simulations excel at revealing the time-dependent evolution of a system, Molecular Mechanics (MM) and Monte Carlo (MC) simulations are fundamental tools for exploring the vast conformational landscape of peptides like this compound. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and their relative energies. gelisim.edu.tr

Molecular Mechanics (MM) employs force fields—sets of empirical energy functions and parameters—to calculate the potential energy of a molecule as a function of its atomic coordinates. This method is computationally efficient, allowing for the rapid energy minimization of thousands of potential conformers. The resulting potential energy surface maps out the low-energy states, corresponding to the most probable shapes the peptide can adopt.

Monte Carlo (MC) simulations provide a complementary approach to explore this energy landscape. Instead of solving equations of motion, MC methods generate a sequence of conformations through random changes in atomic coordinates (e.g., bond rotations). Each new conformation is either accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the change in energy and the system's temperature. This stochastic nature allows MC simulations to overcome small energy barriers and sample a broader range of conformational space than simple energy minimization. nih.gov MC simulations are particularly useful for studying systems at thermodynamic equilibrium and for understanding how factors like stereochemistry can influence conformational preferences. nih.gov

Together, these methods are used to analyze the dihedral angles (φ, ψ) of the peptide backbone, the orientation of the phenyl side chains (χ), and the intramolecular hydrogen bonding patterns that define the peptide's shape. For phenylalanine-containing peptides, computational studies have identified several low-energy conformers, including those with β-turn and γ-turn-like structures. nih.gov

| Technique | Principle | Primary Output | Key Advantage |

|---|---|---|---|

| Molecular Dynamics (MD) | Solves Newton's equations of motion | Time-dependent trajectory of atoms | Provides dynamic information on processes like folding and assembly |

| Monte Carlo (MC) | Stochastic sampling of conformational space | Ensemble of representative conformations at equilibrium | Efficient at overcoming energy barriers and broad sampling |

| Molecular Mechanics (MM) / Energy Minimization | Finds local minima on the potential energy surface | Optimized, low-energy structures | Computationally fast for identifying stable conformers |

Quantum Chemical Calculations of Intermolecular Interaction Energies

To achieve a fundamental understanding of the forces driving the self-assembly of this compound, researchers turn to quantum chemical (QC) calculations. Unlike the empirical force fields of molecular mechanics, QC methods solve approximations to the Schrödinger equation, providing a much more accurate description of electronic structure and intermolecular interactions. gatech.edu These calculations are essential for quantifying the non-covalent forces—such as hydrogen bonds, π-π stacking, and van der Waals interactions—that hold the supramolecular structure together.

The total interaction energy between two peptide molecules can be calculated as the difference between the energy of the dimer and the energies of the individual, isolated monomers. High-level QC methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3), are commonly employed for this purpose. rsc.orgmdpi.com These methods can accurately capture both electrostatic interactions and the more subtle London dispersion forces, which are critical for the stacking of the phenyl rings. gatech.edu

| Interaction Type | Description | Relevant QC Method for Analysis |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N) | DFT, MP2, AIM, NBO |

| π-π Stacking | Interaction between the electron clouds of aromatic rings | Dispersion-corrected DFT, MP2 |

| van der Waals Forces | Sum of attractive/repulsive forces between molecules (including London dispersion) | Dispersion-corrected DFT, MP2 |

| Electrostatic Interactions | Attraction or repulsion of molecules based on their charge distribution | DFT, MP2, NBO |

Predictive Modeling of Supramolecular Structures and Assembly Dynamics

Predictive modeling integrates various computational techniques to forecast how individual this compound molecules will behave collectively to form larger, ordered structures. This field aims to bridge the gap between the peptide's primary sequence and its final supramolecular architecture, guiding the rational design of new materials. acs.org

The predictive process often follows a multi-scale approach. It may begin with quantum chemical calculations on dimers and trimers to understand the fundamental interaction motifs and preferred orientations. acs.orgresearchgate.net This information is then used to parameterize or validate classical force fields for larger-scale simulations. Coarse-grained molecular dynamics (CGMD) simulations, where groups of atoms are represented as single beads, can then be employed to model the assembly of thousands of molecules over longer timescales than are accessible with all-atom MD. researchgate.net

These models can predict key properties of the assembly process, such as the critical aggregation concentration and the final morphology of the aggregate (e.g., nanotube vs. nanosheet). By calculating the potential of mean force (PMF), which describes the free energy profile as two molecules approach each other, researchers can quantify the thermodynamic driving force for self-assembly. eie.gr Recent advancements include the use of artificial intelligence and machine learning, trained on data from simulations or experiments, to predict the self-assembly propensity of novel peptide sequences with high accuracy. researchgate.net

| Modeling Step | Computational Method(s) | Objective |

|---|---|---|

| 1. Monomer/Dimer Analysis | Quantum Chemistry (DFT, MP2) | Determine stable conformations and intermolecular interaction energies. |

| 2. Small Oligomer Simulation | All-Atom Molecular Dynamics (MD) | Observe initial nucleation events and preferred packing arrangements. |

| 3. Large-Scale Assembly | Coarse-Grained Molecular Dynamics (CGMD) | Simulate the growth of large aggregates and determine final morphology. |

| 4. Propensity Prediction | Machine Learning / AI Models | Screen new sequences for their likelihood to self-assemble. |

Computational Approaches for D-Amino Acid Substitution Effects

Computational methods are invaluable for systematically investigating the structural and energetic consequences of substituting a canonical L-amino acid with its D-enantiomer within a peptide sequence. For a molecule like this compound, which is already composed of D-amino acids, these computational approaches provide a framework for understanding why this specific stereochemistry leads to its observed properties, in contrast to its L-L or L-D diastereomers.

Computational modeling can predict how D-amino acid substitutions impact local and global peptide structure. Introducing a D-amino acid into a sequence designed for a specific L-conformation, such as a right-handed α-helix, can be highly disruptive. nih.govresearchgate.net Simulations can quantify this destabilization, often measured in kcal/mol, which arises from steric clashes between the D-amino acid side chain and the surrounding peptide backbone. nih.gov Conversely, in certain structural contexts, such as at the C-terminus of α-helices or within specific turns, a D-amino acid can be stabilizing. nih.gov

Studies have shown that the impact of a D-amino acid substitution is highly context-dependent. In α-helix-rich structures, substitutions often lead to significant destabilization, whereas peptides with predominantly loop or long β-sheet structures may be more resilient to such changes. preprints.orgresearchgate.net Computational analyses of tripeptides have demonstrated that the position of the D-amino acid (N-terminus, middle, or C-terminus) significantly affects the minimal folding energy. preprints.org These predictive studies are crucial for the rational engineering of peptides with enhanced stability against proteases (which typically recognize only L-amino acids) or with novel structural properties. nih.gov

| Structural Context | Predicted Effect of L-to-D Substitution | Underlying Reason | Reference Study Finding |

|---|---|---|---|

| Middle of α-helix | Highly destabilizing | Steric clashes between side chain and backbone carbonyls | Disruption of α-helical structure leads to loss of activity. nih.govresearchgate.net |

| β-sheet-rich structures | Often destabilizing; can cause unfolding | Disruption of the specific phi/psi angles required for sheet formation | Single L-to-D changes in a WW domain led to unfolding. researchgate.net |

| Flexible Loops / Long β-sheets | Less sensitive / more resilient | Greater conformational freedom can accommodate the altered stereochemistry | Peptides with long loops are less sensitive to D-amino acid replacements. preprints.org |

| Peptide Termini | Variable; can be neutral or slightly destabilizing | Fewer steric constraints compared to the middle of a secondary structure | Substitutions at termini had little effect on α-helical structure. nih.govresearchgate.net |

Enzymatic Stability and Biorecognition Mechanisms of D Phe D Phe Nh2

Enhanced Resistance to Proteolytic Degradation in Biological Environments

A cardinal feature of peptides composed of D-amino acids is their pronounced resistance to degradation by proteases, which are overwhelmingly specific for L-amino acid substrates. Standard proteases such as trypsin and chymotrypsin (B1334515), prevalent in the gastrointestinal tract and blood plasma, recognize and cleave peptide bonds adjacent to specific L-amino acid residues. Trypsin, for instance, cleaves after L-lysine and L-arginine, while chymotrypsin targets large hydrophobic L-amino acids like L-phenylalanine, L-tyrosine, and L-tryptophan. The D-configuration of the phenylalanine residues in (D)-Phe-(D)-Phe-NH2 sterically hinders the proper binding of the peptide into the active sites of these enzymes, rendering it highly resistant to proteolytic cleavage.

This inherent stability is a significant advantage in the development of peptide-based therapeutics, as it can lead to a longer plasma half-life and improved oral bioavailability. Research has consistently shown that peptides containing D-amino acids exhibit substantially increased stability in the presence of various proteases and in biological fluids like human plasma. For example, the substitution of L-amino acids with their D-enantiomers at protease cleavage sites has been shown to dramatically reduce the rate of degradation. While specific degradation rate constants for this compound are not extensively documented, the general principle of D-amino acid-mediated proteolytic resistance is well-established.

| Enzyme Class | General Substrate Specificity | Predicted Stability of this compound |

| Serine Proteases (e.g., Trypsin, Chymotrypsin) | L-amino acid residues | High |

| Cysteine Proteases (e.g., Papain, Cathepsins) | Broad, but L-stereospecific | High |

| Aspartic Proteases (e.g., Pepsin) | L-amino acid residues, particularly aromatic | High |

| Metalloproteases (e.g., Thermolysin) | Hydrophobic L-amino acid residues | High |

Interactions with D-Amino Acid-Specific Enzymes (e.g., Amidases, Peptidases)

While resistant to common proteases, this compound can be a substrate for a distinct class of enzymes that specifically recognize and process D-amino acids. These enzymes, often of microbial origin, play crucial roles in bacterial metabolism and cell wall synthesis.

D-aminopeptidases are enzymes that catalyze the hydrolysis of the N-terminal D-amino acid from a peptide. Their substrate specificity can vary, with some showing a preference for small aliphatic D-amino acids, while others can accommodate larger aromatic residues. Although specific kinetic data for the hydrolysis of this compound by D-aminopeptidases is limited, studies on related substrates suggest that dipeptides with aromatic D-amino acids can be recognized. The efficiency of this hydrolysis, however, is dependent on the specific enzyme and the nature of the amino acid at the P1' position (the second amino acid in the peptide).

D-peptidases and D-amidases are other classes of enzymes that can potentially interact with this compound. D-peptidases can cleave internal peptide bonds involving D-amino acids, while D-amidases can hydrolyze the C-terminal amide bond. The presence of the C-terminal amide on this compound makes it a potential substrate for D-amidases, although the specificity for the preceding D-phenylalanine residues would be a critical determinant of reactivity.

| Enzyme | Catalytic Action | Potential Interaction with this compound |

| D-Aminopeptidase | Cleavage of the N-terminal D-amino acid | Potential substrate, leading to the release of (D)-Phenylalanine |

| D-Peptidase | Cleavage of internal D-amino acid peptide bonds | Potential substrate for hydrolysis of the peptide bond |

| D-Amidase | Hydrolysis of a C-terminal amide bond of a D-amino acid | Potential substrate for deamidation |

Stereospecificity in Enzymatic Recognition and Processing Pathways

The biological fate of this compound is fundamentally governed by the principle of stereospecificity. Enzymes and other protein targets, such as receptors and transporters, possess chiral active sites or binding pockets that are finely tuned to interact with molecules of a specific three-dimensional arrangement.

The recognition and processing of peptides are highly dependent on the stereochemistry of their constituent amino acids. For instance, peptide transporters in the small intestine, such as PepT1, are known to be stereoselective. While they primarily transport di- and tripeptides composed of L-amino acids, some studies have shown that they can also transport peptides containing D-amino acids, albeit often with lower affinity. Research on the transport of dipeptides containing D-phenylalanine has indicated that while D-D dipeptides are generally poor substrates for both transport and hydrolysis in the rat small intestine, the presence of a D-amino acid can significantly influence the rate of absorption and subsequent metabolic fate. nih.govnih.gov

The stereospecificity of enzymatic pathways ensures that this compound does not interfere with the vast majority of metabolic processes that rely on L-amino acids. However, its interaction with D-amino acid-specific enzymes highlights a parallel set of biorecognition pathways that can process these "unnatural" molecules. This stereochemical distinction is a critical factor in both its enhanced stability and its specific biological interactions.

| Biological Process | Stereochemical Preference | Implication for this compound |

| Proteolysis by common proteases | L-amino acids | High resistance to degradation |

| Peptide Transport (e.g., PepT1) | Primarily L-amino acids | Potentially low-affinity transport |

| Receptor Binding | Specific stereoisomers | Potential for stereoselective binding to specific targets |

| Metabolism by D-amino acid specific enzymes | D-amino acids | Susceptibility to degradation by specific enzymes |

Molecular Interactions with Biological Systems at the Receptor Level

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

Research into peptide ligands for opioid and melanocortin receptors frequently highlights the critical role of phenylalanine residues and their stereochemistry. The incorporation of D-Phe into peptide scaffolds has been a key strategy in developing ligands with specific pharmacological properties.

Studies involving opioid receptors have shown that the introduction of D-amino acids, including D-Phe, can lead to altered binding affinities. While natural opioid peptides predominantly feature L-amino acids, the substitution with D-amino acids often results in decreased binding affinities for the μ-opioid receptor (MOR) compared to their L-counterparts. For instance, in endomorphin-2 analogs, the presence of D-amino acid isomers generally exhibited lower interaction with μ-receptors, suggesting that the natural L-configuration is more suitable for binding within the μ-receptor researchgate.net. However, D-Phe has also been identified as essential for activity in certain opioid peptide structures, such as dermorphin, where it contributes to high affinity and selectivity for μ-opioid receptors researchgate.net.

In the context of melanocortin receptors (MC1R, MC3R, MC4R), D-Phe is a commonly incorporated residue that significantly impacts ligand potency and selectivity. The tetrapeptide scaffold Ac-His-DPhe-Arg-Trp-NH2, for example, has been extensively studied. Modifications at the D-Phe position have revealed that this residue is crucial for receptor recognition and can dictate whether a ligand acts as an agonist, partial agonist, or antagonist at different melanocortin receptor subtypes mdpi.comresearchgate.netacs.orgnih.govresearchgate.netacs.org. For instance, certain D-Phe modifications can lead to potent agonists at MC4R while inducing partial agonism or antagonism at MC3R mdpi.comnih.gov. The D-Phe residue often contributes to nanomolar binding affinities at MC1R and MC4R acs.orgacs.org.

Table 1: Representative Binding Affinities of D-Phe Containing Opioid Ligands

| Compound Example | Receptor | Affinity (Ki or IC50, nM) | Selectivity (e.g., MOR/DOR) | Reference |

| Tyr-Pro-Phe-Phe-NH2 (Endomorphin-2) | MOR | 3.9 | N/A | researchgate.net |

| Tyr-Pro-D-Phe-Phe-NH2 (EM-2 analog) | MOR | 28.5 | N/A | researchgate.net |

| Tyr-D-Ala-Gly-Phe-NH2 (Opioid reference) | MOR | 12.77 | N/A | ncbj.gov.pl |

| Tyr-D-Ala-Gly-Phe-NH2 (Opioid reference) | DOR | 171.47 | N/A | ncbj.gov.pl |

| H-Tyr-D-Phe-NH2 analog | MOR | ~24.3-2,755 | N/A | researchgate.net |

| H-Tyr-D-Phe-NH2 analog | DOR | ~85.89-1000+ | N/A | researchgate.net |

| Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) | MOR | High affinity, potent | High selectivity for MOR | researchgate.net |

Note: Affinity values are presented as reported in the literature. "N/A" indicates data not directly provided or applicable in the context of selectivity ratios.

Advanced Research Directions and Applications in Bionanotechnology and Materials Science

Peptide-Based Biomaterials Engineering

The engineering of novel biomaterials from peptide building blocks is a rapidly advancing field. The (D)-Phe-(D)-Phe-NH2 motif is central to designing materials with tailored properties for biomedical applications, primarily due to its predictable self-assembly and inherent biocompatibility.

The diphenylalanine motif is well-documented for its capacity to self-assemble into various nanostructures, including nanofibers, nanotubes, and vesicles. This process is driven by a combination of non-covalent interactions, principally hydrogen bonding between the peptide backbones and π-π stacking interactions between the aromatic phenyl rings. acs.org In aqueous environments, these self-assembled nanofibers can entangle to form a three-dimensional network that traps large amounts of water, resulting in the formation of a supramolecular hydrogel. rsc.org

These hydrogels are particularly promising as scaffolds for tissue engineering. mdpi.com Their nanofibrous architecture closely mimics the natural extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation. nih.gov The use of this compound ensures that the resulting hydrogel scaffold is resistant to proteases, which are ubiquitous in the body. This enhanced stability allows the scaffold to maintain its structural integrity for a prolonged period, providing long-term support for tissue regeneration. Research on related N-terminally modified dipeptides, such as Fc-(D)-Phe-(D)-Phe, has shown that the D,D-chirality leads to the formation of distinct left-handed nanohelices, demonstrating how chirality can direct the morphology of the resulting nanostructures and, consequently, the properties of the hydrogel. nih.gov

| Compound | Chirality | Observed Nanostructure | Reference |

|---|---|---|---|

| Fc-(D)-Phe-(D)-Phe | D,D (Homochiral) | Left-handed nanohelices | nih.gov |

| Fc-(L)-Phe-(L)-Phe | L,L (Homochiral) | Right-handed nanohelices | nih.gov |

| (D)-Phe-(L)-Phe | D,L (Heterochiral) | Nanofibrils forming a transparent hydrogel | nih.gov |

The incorporation of D-amino acids like D-phenylalanine is a powerful strategy for designing biomaterials with tunable and enhanced properties. The primary advantage is the significant increase in proteolytic stability. nih.gov Materials constructed from L-amino acids are susceptible to degradation by natural enzymes, limiting their in vivo lifespan. In contrast, peptide bonds involving D-amino acids are not recognized by most proteases, leading to materials that persist longer in biological environments. nih.gov

This stability is crucial for applications such as long-term drug delivery or tissue scaffolds that need to support slow-growing tissues. Furthermore, modifying the peptide's chemical structure provides another layer of control. For instance, the halogenation of the phenyl ring in phenylalanine derivatives has been shown to dramatically influence the self-assembly process and the mechanical properties of the resulting hydrogels. nih.govnih.gov This demonstrates that the this compound backbone can serve as a robust platform that can be systematically modified—either by altering the amino acid sequence or by chemical derivatization—to fine-tune the biomaterial's characteristics, such as its mechanical stiffness, degradation rate, and morphology, to suit specific applications.

Functional Bionanostructures and Molecular Devices

Beyond bulk biomaterials, the self-assembly of this compound into discrete and highly organized nanostructures opens up possibilities for creating sophisticated molecular devices for sensing and materials synthesis.

The aromatic phenylalanine residues in this compound are key to its function in molecular recognition. The electron-rich phenyl groups can participate in π-π stacking interactions with a wide range of aromatic analyte molecules. When this compound self-assembles into a defined nanostructure, these phenyl groups become systematically arranged, creating specific binding pockets or surfaces. The binding of a target molecule can disrupt or alter the supramolecular structure, leading to a detectable change in a physical property, such as fluorescence or conductivity. Phenylalanine-containing peptides have been investigated as platforms for chemosensors and for their ability to interact with dyes like Thioflavin T upon aggregation. nih.gov The inherent stability of a D-peptide-based sensor would be a significant advantage, allowing for its use in complex biological media where enzymes would otherwise degrade an L-peptide sensor.

Self-assembly provides a bottom-up approach to fabricating complex nanostructures with high precision. The nanotubes and nanofibers formed by this compound can serve as biomimetic templates to direct the synthesis of other materials. For example, the peptide nanotubes can be used to template the growth of metallic or semiconductor nanowires, controlling their diameter and orientation. The remarkable stability of diphenylalanine nanotubes gives them potential for integration into nanoelectromechanical devices. mdpi.com Furthermore, these ordered peptide scaffolds can be used to spatially organize catalytic nanoparticles, preventing their aggregation and potentially enhancing their catalytic activity by controlling the presentation of the active sites. This approach allows for the creation of highly ordered, hybrid organic-inorganic materials with functions tailored for catalysis, electronics, or photonics.

Exploration of Novel Therapeutic Paradigms based on Supramolecular Properties

The ability of this compound to form stable, self-assembled structures in response to specific triggers is being explored for new therapeutic strategies that go beyond conventional drug delivery.

The supramolecular hydrogels formed from this dipeptide are ideal vehicles for the sustained and localized release of therapeutic agents. acs.org Drugs can be physically entrapped within the nanofibrous network and released as the matrix slowly degrades or swells. The enhanced stability imparted by the D-amino acids ensures a prolonged release profile. Furthermore, the use of D-amino acids has been shown to be a good choice for enhancing the cytotoxicity of polypeptides, with potential applications in immunotherapy. acs.org